

A Comparative Guide to the Structure-Activity Relationships of Aminopyrrole Carbonitriles

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Compound of Interest

Compound Name: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

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The aminopyrrole carbonitrile scaffold has emerged as a versatile template in medicinal chemistry, yielding potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct classes of aminopyrrole carbonitrile derivatives: metallo- β -lactamase inhibitors, STING receptor agonists, and dipeptidyl peptidase IV (DPP-4) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of underlying mechanisms and workflows.

Metallo- β -lactamase Inhibitors

A series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have been investigated as broad-spectrum inhibitors of metallo- β -lactamases (MBLs), enzymes that confer bacterial resistance to β -lactam antibiotics. The SAR studies reveal key structural features essential for their inhibitory activity against various MBL subclasses.

Structure-Activity Relationship Summary

A foundational study by McGahey et al. (2017) established the importance of several substituents on the 2-aminopyrrole-3-carbonitrile core for inhibitory potency against MBLs from subclasses B1 (IMP-1), B2 (CphA), and B3 (AIM-1).^{[1][2]} The 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all identified as crucial for activity.^{[1][2]} Acylation of the 2-amino group led to the discovery of potent N-acylamide derivatives.^{[1][2]}

Further optimization has led to compounds with low micromolar Ki values against a range of MBLs.[3]

Key SAR Observations:

- 2-Amino Group: Acylation of the 2-amino group can modulate potency. For instance, N-acylamide derivatives have shown potent inhibition of IMP-1.[1][2]
- N1-Substituent: The N-benzyl group is important for inhibitory activity.[1][2]
- C4 and C5 Substituents: The presence of vicinal diphenyl groups at these positions is critical for potency.[1][2]
- C3-Substituent: The carbonitrile group at the C3 position is a key feature for MBL inhibition. [1][2]

Quantitative Data

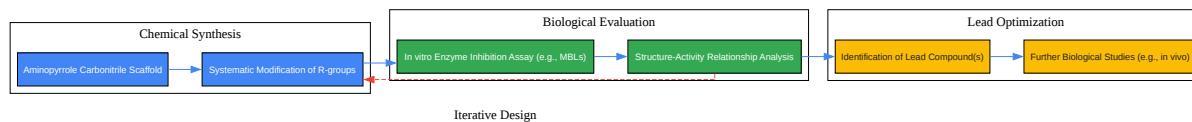
Compound	R Group (at 2-amino)	IMP-1 Ki (μM) [3]	CphA Ki (μM)	AIM-1 Ki (μM)
5a	H	21 ± 10[4]	>100	>100
10	COCH ₂ Cl	Potent IMP-1 inhibitor[1]	Less effective	Less effective
11	COCF ₃	Potent IMP-1 inhibitor[1]	Less effective	Less effective
N-benzoyl derivative of 5a	COPh	Low μM range[1] [2]	Low μM range	Low μM range
5f	Not specified	Low μM range[3]	Low μM range	Low μM range

Experimental Protocols

Metallo-β-lactamase Inhibition Assay: The inhibitory activity of the compounds is typically assessed by monitoring the hydrolysis of a chromogenic or fluorogenic β-lactam substrate, such as CENTA or FC5, respectively.[5] The assay is performed in the presence of the purified MBL enzyme and varying concentrations of the inhibitor. The rate of substrate hydrolysis is

measured spectrophotometrically or fluorometrically, and the data are used to calculate IC_{50} or K_i values. The assays are generally conducted in a buffer solution at a specific pH (e.g., HEPES or phosphate buffer) and may contain Zn^{2+} to ensure the metalloenzyme's activity.

Experimental Workflow



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Caption: A generalized workflow for structure-activity relationship studies.

STING Receptor Agonists

A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the stimulator of interferon genes (STING) receptor, a key mediator of innate immunity. Activation of STING holds therapeutic promise for cancer and infectious diseases.

Structure-Activity Relationship Summary

Recent studies have explored the SAR of 1H-pyrrole-3-carbonitriles as STING agonists, identifying compounds with potent activity.^{[6][7]} The core scaffold was optimized by introducing various substituents on an aniline ring system attached to the pyrrole.^{[6][7]}

Key SAR Observations:

- Aniline Ring Substituents: The nature and position of substituents on the aniline ring are critical for STING agonistic activity. Specific substitutions have been shown to enhance binding to STING and subsequent signaling.^{[6][7]}

- Pyrrole Core: The 1H-pyrrole-3-carbonitrile core serves as a key structural motif for these STING agonists.[\[6\]](#)

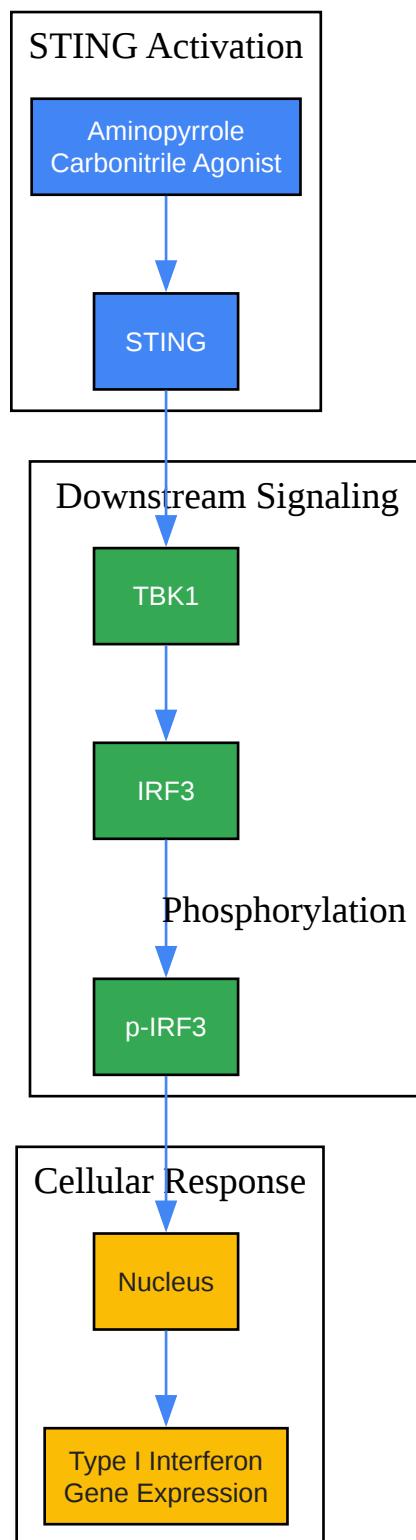
Quantitative Data

Compound	R Group (on aniline)	hSTING-dependent IRF-Luciferase Reporter Assay EC ₅₀ (μM) [6]
4A	Unsubstituted	10.49 ± 1.95
7F	Acetylene	Comparable to SR-717
7P	Not specified	Comparable to SR-717
7R	Not specified	Comparable to SR-717
SR-717 is a known potent STING agonist.		

Experimental Protocols

STING-dependent IRF-Luciferase Reporter Assay in THP1-Dual™ Cells: THP1-Dual™ cells, which are human monocytic cells engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are used to assess STING activation.[\[8\]](#)[\[9\]](#) The cells are treated with varying concentrations of the test compounds. STING activation leads to the phosphorylation of IRF3, which then induces the expression of the luciferase reporter. The luciferase activity in the cell supernatant is measured using a luminometer, and the data are used to determine the EC₅₀ values of the compounds.[\[8\]](#)[\[9\]](#)

Signaling Pathway



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Caption: The cGAS-STING signaling pathway activated by aminopyrrole carbonitrile agonists.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Pyrrolidine-2-carbonitrile and its fluorinated analogs have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a therapeutic target for type 2 diabetes. [\[10\]](#)[\[11\]](#)[\[12\]](#)

Structure-Activity Relationship Summary

SAR studies on this class of compounds have focused on modifications of the pyrrolidine ring and the N-acyl side chain to optimize potency, selectivity, and pharmacokinetic properties. [\[10\]](#)[\[11\]](#)[\[13\]](#)

Key SAR Observations:

- Pyrrolidine Ring: The 2-carbonitrile group is a key feature for DPP-4 inhibition, acting as a proline mimic. [\[14\]](#) Fluorination at the 4-position of the pyrrolidine ring can enhance potency and selectivity. [\[11\]](#)[\[13\]](#)
- N-Acyl Side Chain: The structure of the N-acyl side chain significantly influences the inhibitory activity and selectivity against other DPP enzymes like DPP-8 and DPP-9. [\[10\]](#)[\[11\]](#)

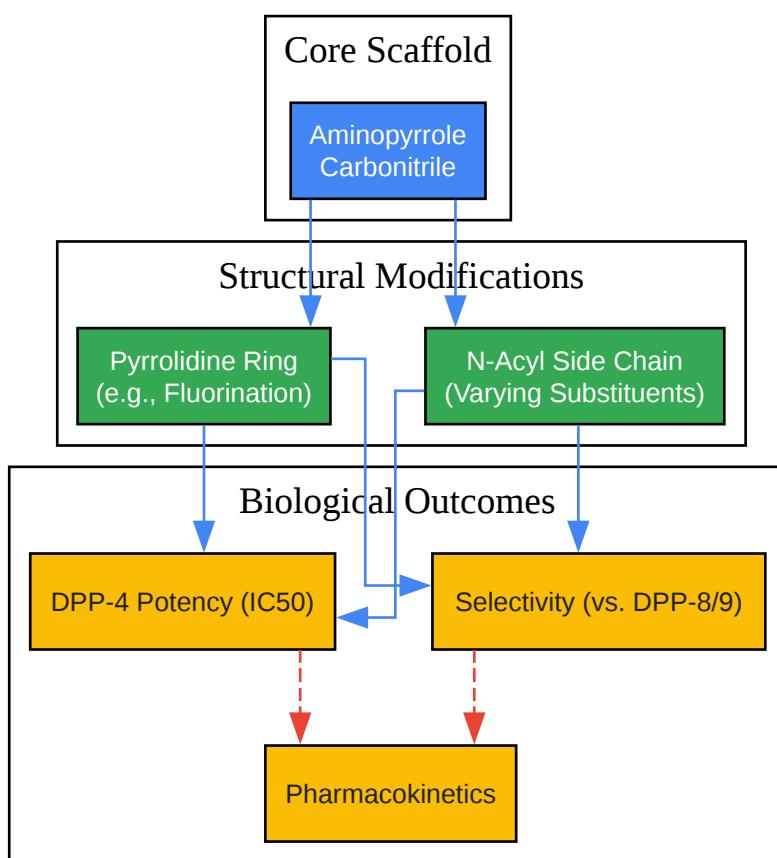
Quantitative Data

Compound	Core Structure	DPP-4 IC ₅₀ (μM)	Selectivity (DPP-8/DPP-4)	Selectivity (DPP-9/DPP-4)
17a	Pyrrolidine-2-carbonitrile	0.017 [10]	1324 [10]	1164 [10]
8I	4-Fluoropyrrolidine-2-carbonitrile	0.05 [11]	-	-
9I	Octahydrocyclopenta[b]pyrrole-2-carbonitrile	0.01 [11]	898 [11]	566 [11]

Experimental Protocols

DPP-4 Inhibition Assay: The inhibitory activity against DPP-4 is determined using a fluorometric assay. The assay measures the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by purified recombinant human DPP-4. The reaction is carried out in the presence of varying concentrations of the inhibitor. The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured over time using a microplate reader. The IC_{50} values are then calculated from the dose-response curves. Selectivity is assessed by performing similar assays with other DPP family enzymes (e.g., DPP-8 and DPP-9).

Logical Relationship of SAR



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Caption: Logical relationships in the SAR of aminopyrrole carbonitrile-based DPP-4 inhibitors.

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